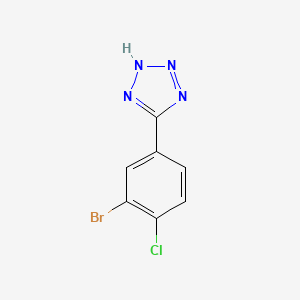![molecular formula C21H19N3O3 B2816074 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide CAS No. 1251710-12-9](/img/structure/B2816074.png)
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide” is a complex organic molecule that contains an indole ring and a quinoline ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have an indole ring and a quinoline ring connected by a two-carbon chain (the “2-” in “2-(1H-indol-3-yl)…”). The “N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide” part of the name suggests that an acetamide functional group is attached to the nitrogen of the quinoline ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents present. The indole and quinoline moieties can undergo various reactions. For example, indoles can participate in electrophilic substitution reactions, while quinolines can undergo metal-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación
Antimicrobial Agents
A study by Debnath and Ganguly (2015) focused on the synthesis of novel acetamide derivatives, including those structurally related to the compound , evaluating their antimicrobial activities against various pathogenic microorganisms. Some synthesized compounds exhibited promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (B. Debnath, S. Ganguly, 2015).
Anticancer Potential
Kamath, Sunil, and Ajees (2016) described the synthesis and evaluation of indole–quinoline–oxadiazole hybrids for their anticancer potential. These compounds were tested for in vitro cytotoxic potential against cancer cell lines, with some demonstrating promising results. This suggests that compounds within this structural family could be explored further for their anticancer activities (P. Kamath, D. Sunil, A. Ajees, 2016).
Anion Coordination Chemistry
Research by Kalita and Baruah (2010) explored the different spatial orientations of amide derivatives, including those related to the queried compound, on anion coordination. This study highlights the structural versatility and potential application of such compounds in the development of molecular sensors or materials chemistry (D. Kalita, J. Baruah, 2010).
Hedgehog Signalling Pathway Inhibitors
Trinh et al. (2016) synthesized a series of quinolone-2-(1H)-ones that showed cytotoxicity against cancer cell lines possessing Hedgehog Signalling Pathway components. These findings indicate the potential of compounds within this structural framework to act as novel therapeutic agents targeting specific signaling pathways in cancer (T. N. Trinh et al., 2016).
Tuberculosis Treatment
Pissinate et al. (2016) described the antitubercular activity of 2-(quinolin-4-yloxy)acetamides, structurally related to the compound , which were active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This underscores the potential application of these compounds in developing new treatments for tuberculosis (K. Pissinate et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-12-14-9-21(26)24-19-10-15(6-7-17(14)19)23-20(25)8-13-11-22-18-5-3-2-4-16(13)18/h2-7,9-11,22H,8,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBADNKRPYHDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)
![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
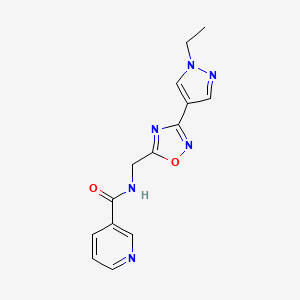
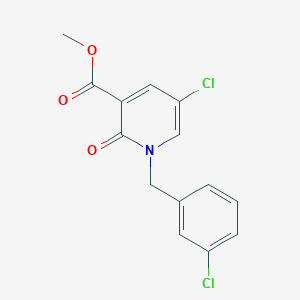
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)
![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)
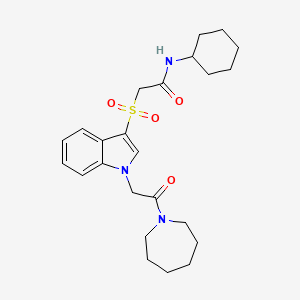
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
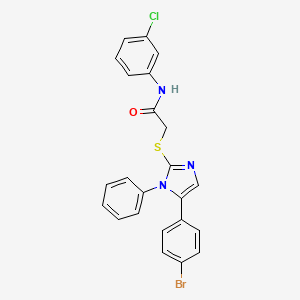
![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)
